CID 76520748
Description
CID 76520748 is a chemical compound characterized in recent research involving the vacuum distillation of Citrus essential oil (CIEO) . Its structural identity was confirmed through gas chromatography-mass spectrometry (GC-MS), with a total ion chromatogram (Figure 1B) and mass spectrum (Figure 1D) providing critical insights into its molecular composition . The compound was isolated in distinct fractions during vacuum distillation, with varying concentrations observed across these fractions (Figure 1C) .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)cyclohexyl]methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14;/h10-11H,4-9,14H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTPRFKWLNWSIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC1CCCC(C1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues: Oscillatoxin Derivatives
CID 76520748 shares structural similarities with oscillatoxin derivatives, a class of compounds known for their complex polyketide frameworks. Key analogues include:
Key Observations:
- Functional Group Variation : this compound’s mass spectrum suggests distinct functional groups compared to oscillatoxins, which are rich in oxygenated moieties (e.g., epoxides, hydroxyls) .
- Biosynthetic Origin : Oscillatoxins are marine-derived polyketides, whereas this compound originates from plant-based essential oils, implying divergent biosynthetic pathways .
- Isolation Methods : this compound was purified via vacuum distillation, contrasting with oscillatoxins, which typically require chromatographic separation from complex marine extracts .
Analytical and Spectroscopic Comparisons
- GC-MS Profile : this compound exhibits a unique retention time and fragmentation pattern in GC-MS (Figure 1B), differentiating it from oscillatoxins, which often require advanced LC-MS/MS for characterization due to their larger molecular weights .
- Spectral Data : The mass spectrum of this compound (Figure 1D) lacks the high molecular ion clusters typical of oscillatoxins, suggesting a smaller or less conjugated structure .
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